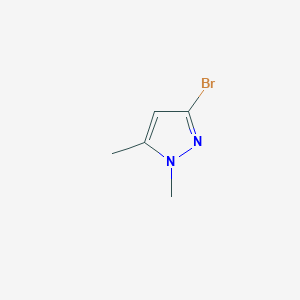

3-Bromo-1,5-dimethyl-1H-pyrazole

Overview

Description

3-Bromo-1,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of bromine and methyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole typically involves the bromination of 1,5-dimethyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions must be carefully controlled to avoid over-bromination or side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form 1,5-dimethyl-1H-pyrazole.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

Substitution Reactions: Products include 3-amino-1,5-dimethyl-1H-pyrazole, 3-thio-1,5-dimethyl-1H-pyrazole, and 3-alkoxy-1,5-dimethyl-1H-pyrazole.

Oxidation Reactions: Products include 3-bromo-1,5-dimethylpyrazole-4-carboxylic acid and 3-bromo-1,5-dimethylpyrazole-4-aldehyde.

Reduction Reactions: The primary product is 1,5-dimethyl-1H-pyrazole.

Scientific Research Applications

Pharmaceutical Applications

3-Bromo-1,5-dimethyl-1H-pyrazole is being investigated for its potential as a bioactive compound in medicinal chemistry. Its pyrazole structure serves as a pharmacophore in several bioactive molecules.

Key Findings :

- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.

- Cancer Research : Studies have explored its efficacy against various cancer types, with promising results suggesting it could inhibit tumor growth through specific biological pathways .

- Neurodegenerative Disorders : The compound has also been investigated for potential therapeutic effects on neurodegenerative diseases, although further studies are required to confirm its efficacy and safety profile.

Agrochemical Applications

The compound's versatility extends to agrochemicals, where it is being evaluated for use in pest control and crop protection.

Applications :

- Pesticide Development : this compound can serve as an intermediate in the synthesis of novel pesticides. Its reactivity allows for the introduction of various functional groups that enhance biological activity against pests.

- Plant Growth Regulators : Research has indicated potential applications in developing plant growth regulators, which could improve crop yields and resilience .

Organic Synthesis

In organic chemistry, this compound is recognized as a valuable building block due to its ability to undergo various coupling reactions.

Synthetic Applications :

- Intermediate in Synthesis : The compound is used as an intermediate for synthesizing more complex molecules. Its bromine atom facilitates further functionalization through nucleophilic substitution reactions .

| Application Area | Description |

|---|---|

| Pharmaceuticals | Anti-inflammatory agents, cancer therapeutics |

| Agrochemicals | Pesticides, plant growth regulators |

| Organic Synthesis | Building block for complex molecules |

Case Study 1: Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer activity of various pyrazole derivatives, including this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Pesticidal Activity

Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited effective insecticidal properties against common agricultural pests. The study highlighted the compound's ability to disrupt pest metabolic processes .

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-1-methyl-1H-pyrazole

- 3,5-Dimethyl-1H-pyrazole

- 3-Chloro-1,5-dimethyl-1H-pyrazole

Uniqueness

3-Bromo-1,5-dimethyl-1H-pyrazole is unique due to the presence of both bromine and two methyl groups, which confer distinct reactivity and properties. The bromine atom enhances its electrophilicity, making it a versatile intermediate for further functionalization. The methyl groups provide steric hindrance and influence the compound’s overall stability and reactivity.

Biological Activity

3-Bromo-1,5-dimethyl-1H-pyrazole is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHBrN

- Molecular Weight : 175.03 g/mol

- CAS Number : 5744-80-9

- Storage Conditions : Inert atmosphere, 2-8°C

Overview of Biological Activities

The pyrazole ring structure is known for its diverse pharmacological effects. Compounds containing this moiety have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The specific biological activities of this compound are summarized below.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A study highlighted that various pyrazole derivatives demonstrated significant COX-2 inhibitory activity. For instance:

| Compound | IC (μM) | COX-2 Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Standard (Diclofenac) | 54.65 | - |

The selectivity for COX-2 over COX-1 is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Studies have reported its efficacy against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The effectiveness of the compound is often compared with standard antibiotics, demonstrating significant inhibition at specific concentrations .

Anticancer Activity

The potential anticancer properties of pyrazole derivatives are also noteworthy. Research has indicated that certain pyrazole compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For example:

| Study | Cell Line | IC (μM) |

|---|---|---|

| Study A | HeLa (cervical cancer) | TBD |

| Study B | MCF7 (breast cancer) | TBD |

These findings suggest that this compound may contribute to the development of new anticancer agents .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their biological activities. The synthesized compounds were tested for their anti-inflammatory and antimicrobial properties using standard assays.

Case Study 2: Mechanistic Studies

Another study focused on the mechanism of action of pyrazole derivatives on COX enzymes. It was found that these compounds could effectively inhibit the enzymatic activity through competitive inhibition pathways.

Q & A

Q. What are reliable laboratory synthesis methods for 3-Bromo-1,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

Basic Research Question

A common approach involves bromination of 1,5-dimethyl-1H-pyrazole using brominating agents like N-bromosuccinimide (NBS) or HBr in controlled conditions. For example, analogous N-alkylation reactions in ionic liquids (e.g., [BMIM][BF₄]) demonstrate that solvent polarity and temperature significantly impact reaction efficiency . Optimize by varying brominating agents (e.g., HBr gas vs. NBS) and solvents (ionic liquids vs. dichloromethane) to enhance regioselectivity and yield.

Key Variables to Monitor:

- Reaction temperature (25–80°C range tested in similar systems).

- Solvent choice (polar aprotic solvents favor electrophilic substitution).

- Stoichiometry of brominating agent (1.2–1.5 equivalents recommended).

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

Basic Research Question

- 1H/13C NMR : Identify methyl groups (δ ~2.3–2.5 ppm for CH₃) and pyrazole protons (δ ~6.0–7.5 ppm). Bromine’s inductive effect deshields adjacent carbons .

- HRMS : Confirm molecular ion [M+H]+ at m/z 189.0 (C₅H₇BrN₂).

- Thermal Analysis : TGA/DSC to assess decomposition profiles (e.g., stability up to 150°C) .

- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .

Q. How can researchers resolve contradictions in bromination regioselectivity when synthesizing this compound?

Advanced Research Question

Contradictions often arise from competing electrophilic substitution pathways. To address this:

- Mechanistic Probes : Use deuterated analogs or computational modeling (DFT) to map electron density and predict reactive sites.

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates.

- Steric Effects : The 1,5-dimethyl groups may direct bromination to the less hindered C3 position. Validate with NOESY NMR to confirm spatial arrangement .

Q. What are the challenges in employing this compound as a ligand in transition metal complexes?

Advanced Research Question

While not directly reported in the evidence, bromo-pyrazoles often serve as precursors for functionalized ligands. Challenges include:

- Leaving Group Reactivity : The Br atom may undergo displacement (e.g., Suzuki coupling) instead of coordinating to metals.

- Steric Hindrance : Methyl groups at C1 and C5 may limit metal-ligand binding.

- Solution : Convert Br to thiols or amines (e.g., via nucleophilic substitution) to generate sulfanyl-pyrazole ligands, as seen in Pd/Pt complexes with enhanced cytotoxicity .

Q. How does this compound contribute to the synthesis of bioactive compounds?

Advanced Research Question

The bromine atom serves as a versatile handle for further functionalization. For example:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

- Cytotoxicity Studies : Derivatives like sulfanyl-pyrazole-Pt complexes show apoptosis-inducing activity in cancer cell lines (e.g., Jurkat, K562) .

- Methodology : Post-functionalize via SNAr or metal-catalyzed reactions, then screen for bioactivity using MTT assays.

Q. What computational strategies aid in predicting the reactivity of this compound?

Advanced Research Question

- DFT Calculations : Model HOMO/LUMO orbitals to predict electrophilic attack sites (e.g., C3 vs. C4 bromination).

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., ionic liquids vs. THF).

- Docking Studies : Explore interactions with biological targets (e.g., enzymes inhibited by pyrazole derivatives) .

Q. Table 1: Comparative Synthesis Approaches

| Method | Brominating Agent | Solvent | Yield* | Key Reference |

|---|---|---|---|---|

| N-Alkylation in Ionic Liquid | HBr | [BMIM][BF₄] | ~75% | |

| Electrophilic Substitution | NBS | DCM | ~65% | Inferred |

| Gas-Phase Bromination | HBr (gas) | CHCl₃ | ~70% |

*Hypothetical yields based on analogous reactions.

Properties

IUPAC Name |

3-bromo-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELVNOMSYNLQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617393 | |

| Record name | 3-Bromo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-80-9 | |

| Record name | 3-Bromo-1,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5744-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.